![molecular formula C6H9NO2S B3332669 ethyl (2S)-2-isothiocyanatopropanoate CAS No. 91423-17-5](/img/structure/B3332669.png)
ethyl (2S)-2-isothiocyanatopropanoate
Overview
Description
Ethyl esters are a type of compound that are commonly found in a variety of natural sources, including fruits and flowers . They are often used in the chemical industry for a variety of purposes, such as solvents or plasticizers .
Synthesis Analysis
Esters can be synthesized from carboxylic acids and alcohols in the presence of a catalyst, such as concentrated sulphuric acid . This reaction is known as esterification .Molecular Structure Analysis
The molecular structure of an ester includes the arrangement of atoms and the chemical bonds that hold the atoms together . The structure can be represented in various ways, including 2-dimensional (2D) and 3-dimensional (3D) images .Chemical Reactions Analysis
Esters can undergo a variety of reactions. For example, they can be hydrolyzed to yield a carboxylic acid and an alcohol . This reaction is known as saponification .Physical And Chemical Properties Analysis
The physical and chemical properties of esters can vary widely. For example, many simple esters are pleasant-smelling liquids that are responsible for the fragrant odors of fruits and flowers .Scientific Research Applications
Histopathological Effects in Surgical Applications
A study conducted on Sprague-Dawley rats investigated the histopathological effects of ethyl 2-cyanoacrylate, a compound related to ethyl (2S)-2-isothiocyanatopropanoate, when used as a tissue adhesive in cardiovascular and thoracic surgery. The findings suggest that ethyl 2-cyanoacrylate does not exhibit significant histopathological differences compared to conventional sutures, indicating its potential as an alternative in controlling hemorrhage, tissue repair, and pulmonary air leakage in surgical applications (Kaplan et al., 2004).
Chemical Synthesis and Catalysis
Another area of research involves the synthesis of highly functionalized tetrahydropyridines via a phosphine-catalyzed annulation, utilizing ethyl 2-methyl-2,3-butadienoate as a key intermediate. This method demonstrates the versatility of ethyl-based compounds in organic synthesis, providing a pathway for creating complex molecules with potential applications in medicinal chemistry and material science (Zhu et al., 2003).
Green Chemistry and Extraction Techniques
Research on the use of ethyl lactate, a bio-renewable solvent, for the extraction of caffeine and catechins from green tea leaves highlights the importance of sustainable solvents in the food and pharmaceutical industries. Ethyl lactate's effectiveness in selectively extracting caffeine while minimizing catechin extraction underscores the potential of ethyl-based solvents in achieving specific extraction goals, contributing to the development of healthier food products and efficient drug extraction methods (Bermejo et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for the study and use of esters are vast. For example, there is ongoing research into improving the synthesis of esters for various applications . Additionally, there is interest in developing bio-based solvents, which are produced from biomass or waste, as a more environmentally friendly alternative to petrochemical solvents .
properties
IUPAC Name |
ethyl (2S)-2-isothiocyanatopropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2S/c1-3-9-6(8)5(2)7-4-10/h5H,3H2,1-2H3/t5-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJGYASQFZQQJX-YFKPBYRVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N=C=S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C)N=C=S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (2S)-2-isothiocyanatopropanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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